molecular formula C7H10F2O3 B1426064 2,2-Difluoro-2-(oxan-4-yl)acetic acid CAS No. 1048963-34-3

2,2-Difluoro-2-(oxan-4-yl)acetic acid

Cat. No. B1426064
M. Wt: 180.15 g/mol
InChI Key: KSQYYBYUWBXIBC-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(oxan-4-yl)acetic acid is a chemical compound with the CAS Number: 1048963-34-3 . It has a molecular weight of 180.15 and its IUPAC name is difluoro(tetrahydro-2H-pyran-4-yl)acetic acid .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-2-(oxan-4-yl)acetic acid is 1S/C7H10F2O3/c8-7(9,6(10)11)5-1-3-12-4-2-5/h5H,1-4H2,(H,10,11) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of 2,2-Difluoro-2-(oxan-4-yl)acetic acid is a powder . It has a predicted boiling point of 276.8±25.0 °C and a predicted density of 1.322±0.06 g/cm3 . Its pKa is predicted to be 1.21±0.10 .

Scientific Research Applications

Polymer Production Aid in Fluoropolymers

One of the applications of 2,2-Difluoro-2-(oxan-4-yl)acetic acid is in the manufacture of fluoropolymers. It serves as a polymer production aid, particularly in high-temperature conditions, ensuring consumer safety in food contact materials (Flavourings, 2014).

Electrochemical Fluorination in Organic Synthesis

This compound is also significant in electrochemical fluorination (ECF) processes, particularly in the synthesis of ester derivatives from oxolane-2-yl-carboxylic acid. Its derivatives play a crucial role in the production of various perfluoroacid fluorides, which are valuable in organic synthesis (A. Takashi, M. Tamura, A. Sekiya, 2005).

Crystal Structure Analysis

The study of its crystal structure, as seen in similar compounds, aids in understanding molecular interactions and networks, which is essential in materials science and drug design (Hyunjin Park, M. Y. Choi, Eunjin Kwon, Tae Ho Kim, 2016).

Antimicrobial Compound Synthesis

2,2-Difluoro-2-(oxan-4-yl)acetic acid is involved in the synthesis of various derivatives with potential antimicrobial activity. These derivatives, such as Schiff's bases and hydrazides, are synthesized from its key intermediates and are studied for their efficacy against bacteria (M. Čačić, M. Trkovnik, Frane Čačić, Elizabeth Has-Schon, 2006).

Organic Solar Cell Development

Its derivatives are explored in designing novel donor materials for organic solar cells. The focus is on improving the optoelectronic properties of these materials for enhanced solar cell efficiency (M. U. Khan, J. Iqbal, M. Khalid, Riaz Hussain, A. A. Braga, M. Hussain, S. Muhammad, 2019).

Safety And Hazards

The safety information for 2,2-Difluoro-2-(oxan-4-yl)acetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-difluoro-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3/c8-7(9,6(10)11)5-1-3-12-4-2-5/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQYYBYUWBXIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(oxan-4-yl)acetic acid

CAS RN

1048963-34-3
Record name 2,2-difluoro-2-(oxan-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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